4-chloro-1-(4-chlorobenzyl)-3-isothiocyanato-1H-pyrazole

Description

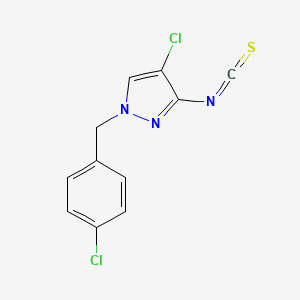

4-Chloro-1-(4-chlorobenzyl)-3-isothiocyanato-1H-pyrazole is a pyrazole derivative featuring a 4-chlorobenzyl group at the N1 position and an isothiocyanate (-NCS) substituent at the C3 position. Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, herbicidal, and anticancer properties. The presence of halogen atoms (e.g., chlorine) and functional groups like isothiocyanate enhances reactivity and binding affinity to biological targets, making this compound a candidate for therapeutic and agrochemical applications .

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1-[(4-chlorophenyl)methyl]-3-isothiocyanatopyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2N3S/c12-9-3-1-8(2-4-9)5-16-6-10(13)11(15-16)14-7-17/h1-4,6H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPWVTQXVURAMLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(C(=N2)N=C=S)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(4-chlorobenzyl)-3-isothiocyanato-1H-pyrazole typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a suitable 1,3-diketone under acidic or basic conditions.

Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the pyrazole ring reacts with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

Addition of the Isothiocyanate Group: The final step involves the reaction of the chlorobenzyl-substituted pyrazole with thiophosgene or a similar reagent to introduce the isothiocyanate group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(4-chlorobenzyl)-3-isothiocyanato-1H-pyrazole can undergo various chemical reactions, including:

Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the chlorobenzyl group.

Substitution Reactions: The chlorine atoms can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as primary and secondary amines, typically under mild conditions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Thiourea Derivatives: Formed from nucleophilic substitution reactions with amines.

Oxidized and Reduced Products: Depending on the specific oxidation or reduction conditions used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that 4-chloro-1-(4-chlorobenzyl)-3-isothiocyanato-1H-pyrazole exhibits significant antimicrobial activity. Preliminary studies have shown effectiveness against various fungal pathogens such as Gibberella zeae and Fusarium oxysporum. The presence of the isothiocyanate group is often linked to enhanced antimicrobial properties, making it a candidate for further pharmacological exploration.

Table: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | <0.25 |

| Staphylococcus epidermidis | <0.25 |

| Candida albicans | Notable inhibition |

The mechanism of action involves interactions between the isothiocyanate group and nucleophilic sites in proteins and DNA, leading to the formation of covalent adducts that inhibit enzyme activities or disrupt cellular processes .

Medicinal Chemistry Applications

The compound is being investigated for its potential as a pharmacophore in developing new therapeutic agents, particularly for antimicrobial and anticancer properties. Its unique structure allows it to interact with various biological targets, making it a valuable compound in drug discovery.

Case Studies :

- Antifungal Efficacy : A study evaluated the antifungal activity against Fusarium oxysporum, revealing significant inhibition zones compared to control compounds.

- Antibacterial Properties : Another investigation assessed its antibacterial effects against various strains, demonstrating effective bactericidal activity comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of 4-chloro-1-(4-chlorobenzyl)-3-isothiocyanato-1H-pyrazole involves its interaction with biological targets through the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural analogs of this compound differ primarily in substituents at the benzyl group (N1) or the functional group at C3. Below is a detailed comparison based on synthesis, biological activity, and intermolecular interactions.

Key Findings:

Halogen Substitution (Cl vs. F): The replacement of 4-chlorobenzyl with 4-fluorobenzyl () alters electronic properties due to fluorine’s higher electronegativity. Chlorine’s larger atomic size compared to fluorine may enhance van der Waals interactions in therapeutic targets, as seen in antimicrobial analogs ().

Functional Group at C3:

- Isothiocyanate (-NCS) groups are reactive and may form covalent bonds with cysteine residues in proteins, enhancing inhibitory effects. In contrast, acyloxy groups (e.g., in 5-acyloxypyrazoles) contribute to antibacterial activity through hydrogen bonding or steric effects .

Herbicidal Activity:

- Pyrazole derivatives with 4-chlorobenzyl groups (e.g., compounds in ) exhibit selective herbicidal activity against rape (IC₅₀ ~10–50 μM) but weak effects on barnyard grass. This specificity may arise from interactions with plant-specific enzymes or transporters .

Key Insights:

- Isostructural Chloro/Bromo Derivatives: Compounds 4 and 5 in are isostructural, differing only in halogen (Cl vs. Br). Bromine’s higher polarizability may improve interactions with aromatic residues in proteins, though direct activity comparisons are lacking .

- Crystallographic Data: The 4-chlorobenzyl group in the target compound likely participates in halogen bonding (C-Cl···π) and hydrophobic interactions, as observed in structurally characterized pyrazoles ().

Biological Activity

4-Chloro-1-(4-chlorobenzyl)-3-isothiocyanato-1H-pyrazole (CAS No. 1004194-59-5) is a synthetic compound characterized by a pyrazole ring, a chlorobenzyl group, and an isothiocyanate functional group. Its molecular formula is with a molecular weight of 284.16 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals.

Chemical Structure and Properties

The unique structure of this compound contributes to its biological activity. The presence of the isothiocyanate group is significant, as it is known for its reactivity and ability to form covalent bonds with biological molecules, enhancing its antimicrobial properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 284.16 g/mol |

| CAS Number | 1004194-59-5 |

| Isothiocyanate Group | Present |

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Preliminary studies have shown effectiveness against various fungal pathogens such as Gibberella zeae and Fusarium oxysporum . The compound's isothiocyanate group is often linked to enhanced antimicrobial properties, making it a candidate for further pharmacological exploration.

In vitro studies have demonstrated that derivatives of pyrazole compounds, including this one, exhibit significant activity against bacteria and fungi. For instance, one study reported minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for highly active derivatives .

Table: Antimicrobial Activity of this compound

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | <0.25 |

| Staphylococcus epidermidis | <0.25 |

| Candida albicans | Notable inhibition |

The mechanism of action involves the interaction of the isothiocyanate group with nucleophilic sites in proteins and DNA, leading to the formation of covalent adducts. This can inhibit enzyme activities or disrupt cellular processes, contributing to its biological effects .

Case Studies

A series of studies have explored the biological activities of pyrazole derivatives, including this compound:

- Antifungal Efficacy : A study evaluated the antifungal activity against Fusarium oxysporum, revealing that compounds with similar structures showed significant inhibition zones.

- Antibacterial Properties : Another investigation assessed the antibacterial effects against various strains, demonstrating effective bactericidal activity comparable to standard antibiotics .

Comparative Analysis with Similar Compounds

Several compounds share structural features with this compound, which can provide insights into its unique properties:

| Compound Name | Key Characteristics |

|---|---|

| 5-Chloro-3-methyl-1H-pyrazole-4-carbonyl isothiocyanate | Exhibits antifungal activity; derived from similar synthesis methods. |

| 1-(4-Bromophenyl)-3-isothiocyanato-1H-pyrazole | Known for antibacterial properties; contains bromine instead of chlorine. |

| 5-(2-Chloro-5-nitrophenyl)-3-(4-chlorophenyl)-pyrazole | Displays unique crystal structures; potential for diverse biological activities. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for preparing 4-chloro-1-(4-chlorobenzyl)-3-isothiocyanato-1H-pyrazole, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis involving nucleophilic substitution and cyclization. For example, refluxing intermediates (e.g., ethyl 3-phenyl-1H-pyrazole-5-carboxylate) with chlorinated benzyl halides in acetonitrile using potassium carbonate as a base (yields ~82%) . Optimization may involve statistical experimental design (e.g., factorial or response surface methods) to assess variables like temperature, solvent polarity, and catalyst loading .

- Key Parameters : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with a Bruker SMART APEX CCD diffractometer. Hydrogen bonding (C–H⋯O/N) and π-π stacking between aromatic rings are common stabilizing interactions in pyrazole derivatives .

- Data Interpretation : Analyze bond lengths (e.g., C–Cl ~1.74 Å, N–C=S ~1.61 Å) and dihedral angles (e.g., pyrazole vs. benzyl ring: <80°) to confirm stereoelectronic effects .

Advanced Research Questions

Q. What computational approaches predict the reactivity of the isothiocyanate group in this compound for targeted functionalization?

- Methodology : Quantum chemical calculations (DFT/B3LYP) to model electrophilic/nucleophilic sites. Reaction path sampling identifies transition states for isothiocyanate substitution or cycloaddition .

- Validation : Compare computed activation energies (~15–25 kcal/mol) with experimental kinetic data .

Q. How do structural modifications (e.g., substituent variation) affect biological activity, and what assays validate these effects?

- Methodology : Design analogs (e.g., replacing Cl with CF₃ or modifying the benzyl group) and screen for bioactivity (e.g., enzyme inhibition, cytotoxicity). Molecular docking (AutoDock Vina) predicts binding affinities to targets like carbonic anhydrase IX (PDB: 3IAI) .

- Data Contradictions : Some pyrazole derivatives show inactivity in anticancer assays despite favorable docking scores, highlighting the need for in vivo validation .

Q. What spectroscopic techniques resolve ambiguities in characterizing isothiocyanate-containing pyrazoles?

- Methodology : Use ¹³C NMR to confirm the isothiocyanate signal (~130–135 ppm). IR spectroscopy identifies ν(N=C=S) stretches (~2050–2150 cm⁻¹). Mass spectrometry (HRMS-ESI) verifies molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Methodological Challenges and Solutions

Q. How to address low yields in isothiocyanate introduction during synthesis?

- Solution : Optimize thiophosgene or thiocyanate reagent stoichiometry. Use anhydrous conditions to minimize hydrolysis. Monitor pH (maintain 8–9 with NaHCO₃) to stabilize intermediates .

Q. What strategies mitigate crystallization difficulties for SCXRD analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.